REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:15]=[CH:14][CH:13]=[CH:12][C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C1C(=O)N([Br:23])C(=O)C1>C(Cl)(Cl)Cl>[NH2:1][C:2]1[S:3][C:4]2[CH:15]=[C:14]([Br:23])[CH:13]=[CH:12][C:5]=2[C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8]
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Name
|
|
Quantity
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10.4 g
|
Type
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reactant
|
Smiles
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NC=1SC2=C(C1C(=O)OCC)C=CC=C2
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
7.95 g
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Type
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reactant
|
Smiles
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C1CC(=O)N(C1=O)Br
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Upon completion of the reaction
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Type
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CUSTOM
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Details
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a light tan solid precipitated from the mixture
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Type
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CONCENTRATION
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Details
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The slurry was concentrated to ˜30% of the original volume on a rotavap
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
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Details
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treated with satd NaHCO3 (200 mL)
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Type
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CUSTOM
|
Details
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to obtain two clear phases
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Type
|
WASH
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Details
|
The organic phase was washed further with satd NaHCO3 (4X˜200 mL) and water (200 mL)
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Type
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CUSTOM
|
Details
|
The organic layer was collected
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(C1C(=O)OCC)C=CC(=C2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 67.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |